molecular formula C12H17IO3 B8474769 1-(2-Iodo-5-isopropoxy-4-methoxyphenyl)ethanol

1-(2-Iodo-5-isopropoxy-4-methoxyphenyl)ethanol

Cat. No. B8474769
M. Wt: 336.17 g/mol
InChI Key: NSSMVELDEFTPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08536157B2

Procedure details

A mixture of Mg turnings (195 mg, 8.02 g·atom) in dry Et2O (3.0 mL) was stirred at 0° C. under a nitrogen atmosphere then treated, dropwise, with a solution of iodomethane (0.58 mL, 9.31 mmol) in dry Et2O (7.5 mL). After 0.5 h a solution of aldehyde 5 (1.00 g, 3.12 mmol) in dry Et2O (7.5 mL) was added, dropwise, and the ensuing mixture then allowed to warm to 18° C. Stirring was continued at this temperature for a further 1 h then the reaction mixture was treated with NH4Cl (5 mL of a 20% w/v aqueous solution) and Et2O (10 mL). The separated organic phase was washed with H2O (1×5 mL) then dried (MgSO4), filtered and concentrated under reduced pressure to afford the title compound 6 (1.05 g, quant.) as a pale-yellow oil.
[Compound]
Name
Mg
Quantity
195 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[CH3:2].[I:3][C:4]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH:15]([CH3:17])[CH3:16])=[CH:8][C:5]=1[CH:6]=[O:7].[NH4+].[Cl-]>CCOCC>[I:3][C:4]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH:15]([CH3:17])[CH3:16])=[CH:8][C:5]=1[CH:6]([OH:7])[CH3:2] |f:2.3|

Inputs

Step One
Name
Mg
Quantity
195 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.58 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
IC1=C(C=O)C=C(C(=C1)OC)OC(C)C
Name
Quantity
7.5 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
7.5 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then treated
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 18° C
STIRRING
Type
STIRRING
Details
Stirring
WASH
Type
WASH
Details
The separated organic phase was washed with H2O (1×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C(C=C(C(=C1)OC)OC(C)C)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.